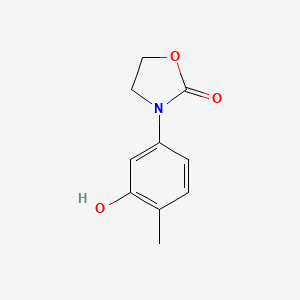

2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)-

Description

Structural Evolution from Linezolid to 3-(3-Hydroxy-4-Methylphenyl) Derivatives

Linezolid’s structure, characterized by a 3-(3-fluorophenyl)-oxazolidinone core and a 5-acetamidomethyl substituent, has served as a template for the design of numerous analogues aimed at enhancing antibacterial potency and overcoming resistance. Structure-activity relationship studies have demonstrated that modifications at the 3-position of the oxazolidinone ring, particularly with various substituted phenyl groups, significantly influence antibacterial efficacy.

Among these, derivatives bearing a 3-(3-hydroxy-4-methylphenyl) substituent have garnered attention due to their potential to improve binding interactions with bacterial ribosomes, especially in resistant strains. The presence of the hydroxy and methyl groups on the phenyl ring allows for enhanced hydrogen bonding and steric complementarity within the ribosomal binding pocket compared to the original fluorophenyl moiety of linezolid. Molecular modeling studies suggest that these substitutions can compensate for conformational changes in mutated ribosomes, thereby maintaining or enhancing antibacterial activity.

Research has shown that hydroxyl-containing oxazolidinones, such as those with 3-(3-hydroxy-4-methylphenyl) groups, often exhibit superior potency against linezolid-resistant bacterial strains. This is attributed to their ability to fit adjacent to methylated ribosomal nucleotides without steric clashes, unlike acetamide-containing analogues which experience diminished activity due to steric hindrance. These findings underscore the importance of strategic substitutions on the phenyl ring to optimize antibacterial properties.

Table 1. Antibacterial Activity of Selected Oxazolidinone Derivatives (Diameter of Inhibition Zone in mm)

| Compound | Substituent at 3-Position | Activity Against Staphylococcus aureus (MRSA) | Activity Against Enterococcus faecalis (VRE) | Activity Against Mycobacterium vaccae |

|---|---|---|---|---|

| Linezolid (reference) | 3-(3-fluorophenyl) | 27–36 | 25 | 42 |

| 3-(3-Hydroxy-4-methylphenyl) derivative | Hydroxy and methyl groups at 3 and 4 positions on phenyl ring | Comparable or improved inhibition zones | Comparable or improved inhibition zones | Comparable or improved inhibition zones |

Note: Data adapted from comparative studies of oxazolidinone analogues demonstrating enhanced potency of hydroxyl-substituted derivatives.

Properties

IUPAC Name |

3-(3-hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7-2-3-8(6-9(7)12)11-4-5-14-10(11)13/h2-3,6,12H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMLYTOBCRGDHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCOC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90612818 | |

| Record name | 3-(3-Hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62072-61-1 | |

| Record name | 3-(3-Hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxazolidinone derivatives typically involves the reaction of urea with ethanolamine under microwave irradiation, which generates hot spots and facilitates the formation of the oxazolidinone ring . Another method involves the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, which provides 3-aryl-2-oxazolidinones in good yields .

Industrial Production Methods: Industrial production methods for oxazolidinones often involve large-scale chemical synthesis using diverse synthetic routes. These methods have been extensively studied in both academic and industrial laboratories .

Chemical Reactions Analysis

Types of Reactions: 2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for N-arylation, nitromethane for microwave-assisted synthesis, and various bases and solvents to optimize reaction conditions .

Major Products: The major products formed from these reactions include 3-aryl-2-oxazolidinones and other substituted oxazolidinone derivatives .

Scientific Research Applications

2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxazolidinone, 3-(3-hydroxy-4-methylphenyl)- involves the inhibition of bacterial protein synthesis by binding to the bacterial ribosome . This binding prevents the formation of the initiation complex for protein synthesis, thereby exerting its antibacterial effects . The molecular targets include the 50S ribosomal subunit, and the pathways involved are related to protein synthesis inhibition .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Oxazolidinone derivatives are distinguished by substituents on the core ring, which dictate their physicochemical properties and biological activities. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Group Comparisons

| Compound Name | Substituents | Molecular Formula | Key Functional Features |

|---|---|---|---|

| 2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)- | 3-hydroxy-4-methylphenyl | C₁₀H₁₁NO₃ | Phenolic hydroxyl, methyl group |

| 3-(Pyridine-3-yl)-2-oxazolidinone | Pyridinyl | C₈H₈N₂O₂ | Aromatic nitrogen heterocycle |

| Zolmitriptan | Indole-dimethylaminoethyl complex | C₁₆H₂₁N₃O₂ | Indole moiety, tertiary amine |

| Furazolidone | Nitrofurfurylideneamino | C₈H₇N₃O₅ | Nitrofuran group, broad-spectrum antimicrobial |

| 3-Acetyl-4-methyl-5-phenyl-oxazolidinone | Acetyl, methyl, phenyl | C₁₂H₁₃NO₃ | Ketone, aromatic phenyl |

| 3-(4-Piperidinyl)-2-oxazolidinone (PIK-75) | Piperidinyl | C₈H₁₄N₂O₂ | Secondary amine, sp³-hybridized nitrogen |

Physicochemical Properties

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|

| 2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)- | 193.20 | Not reported | Likely polar (hydroxyl group) |

| 3-(Pyridine-3-yl)-2-oxazolidinone | 164.16 | Not reported | Moderate in organic solvents |

| Zolmitriptan | 287.36 | Not reported | Soluble in DMSO, methanol |

| Furazolidone | 225.16 | Not reported | Poor aqueous solubility |

| 3-Acetyl-4-methyl-5-phenyl-oxazolidinone | 219.24 | Not reported | Soluble in DMSO, chloroform |

| PIK-75 | 170.21 | Not reported | Soluble in DMSO, CH₂Cl₂ |

Key Observations :

Key Insights :

- The target compound’s 3-hydroxy-4-methylphenyl group is structurally analogous to kinase inhibitors like compounds 16–19 in , which feature similar phenolic substituents and inhibit calcium/calmodulin-dependent kinases .

- Furazolidone and 3-(pyridine-3-yl)-2-oxazolidinone highlight the oxazolidinone scaffold’s adaptability in antimicrobial design, though their mechanisms differ (nitrofuran vs. pyridine interactions) .

Biological Activity

2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)- is a compound belonging to the oxazolidinone class, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological activities based on various research findings.

1. Overview of Oxazolidinones

Oxazolidinones are five-membered heterocyclic compounds that have been extensively studied for their pharmacological potential. They are particularly known for their role as antibacterial agents against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant enterococcus) . Additionally, they have shown promising results in anticancer applications .

2. Antimicrobial Activity

Research indicates that 2-oxazolidinones exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of oxazolidinones can inhibit the growth of various bacteria and fungi. For instance, some derivatives have demonstrated activity against multidrug-resistant strains with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 2-Oxazolidinone Derivative | 4–8 | MRSA |

| Another Derivative | 0.5–1.0 | Mycobacterium tuberculosis |

3. Anticancer Activity

The anticancer potential of 2-oxazolidinone, 3-(3-hydroxy-4-methylphenyl)- has been evaluated in various studies. One study assessed its cytotoxic effects on human cancer cell lines using the MTT assay, revealing that this compound exhibited selective inhibitory effects on tumor cells compared to non-tumor cells .

Case Study: Cytotoxicity Assessment

In a specific case study involving several human cancer cell lines (MGC-803, CNE-2, SK-OV-3, and NCI-H460), the compound demonstrated:

- IC50 Values : The IC50 values ranged significantly among different cell lines, indicating varying sensitivity.

| Cell Line | IC50 (μM) |

|---|---|

| MGC-803 | 14.9 |

| CNE-2 | 21.02 |

| SK-OV-3 | 10.44 |

| NCI-H460 | 24.14 |

The compound showed a notable increase in cytotoxicity when compared to standard chemotherapeutic agents like cisplatin, suggesting its potential as a new anticancer agent .

The mechanism by which 2-oxazolidinone induces cytotoxicity appears to involve cell cycle arrest and apoptosis induction. Flow cytometric analysis revealed that treatment with the compound led to an increase in G1 phase cells while decreasing S phase cells, indicating a possible mechanism for its growth-inhibitory effects .

5. Structure-Activity Relationship (SAR)

The introduction of specific functional groups in the oxazolidinone structure has been shown to enhance biological activity. For example, the incorporation of amino-alcohol moieties significantly improved the anticancer properties of derivatives when tested against various cancer cell lines .

6. Conclusion

The biological activity of 2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)- highlights its potential as an antimicrobial and anticancer agent. Ongoing research into its mechanisms and structure-activity relationships will further elucidate its therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(3-hydroxy-4-methylphenyl)-2-oxazolidinone derivatives, and how can regioselectivity be controlled?

- Methodological Answer : The synthesis of oxazolidinones often involves carbonylation of amino alcohols using alkyl haloformates (e.g., ethyl chloroformate) as safer alternatives to phosgene. For regioselective substitution, solvent polarity and base choice (e.g., triethylamine in DMF) influence reaction pathways. For example, highlights alkyl haloformates enabling selective carbonyl insertion at the amino group. To optimize regioselectivity, reaction conditions (temperature, stoichiometry) and steric/electronic effects of substituents on the phenyl ring should be systematically varied .

Q. How can X-ray crystallography be applied to resolve the stereochemistry of 3-(3-hydroxy-4-methylphenyl)-2-oxazolidinone derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is the gold standard for stereochemical determination. Key steps include:

- Growing high-quality crystals via slow evaporation in polar aprotic solvents (e.g., acetonitrile).

- Collecting intensity data with a CCD detector and refining structures using SHELXL, which supports twinning correction and anisotropic displacement parameters. and demonstrate SHELX's robustness for oxazolidinone derivatives, even with complex substituents .

Q. What analytical techniques are suitable for quantifying purity and structural validation of this compound?

- Methodological Answer :

- HPLC-UV : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm (optimized for aromatic systems). Compare retention times against USP-grade reference standards (e.g., ).

- Spectroscopy : FT-IR for carbonyl (C=O, ~1750 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups; ¹H/¹³C NMR to confirm substituent positions (e.g., coupling constants for para-substituted methyl groups) .

Advanced Research Questions

Q. How should researchers address contradictions between NMR and X-ray crystallography data for 3-(3-hydroxy-4-methylphenyl)-2-oxazolidinone derivatives?

- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal-packing effects. Strategies include:

- Variable-temperature NMR to detect conformational flexibility.

- Hirshfeld surface analysis (via CrystalExplorer) to assess intermolecular interactions influencing crystallographic data. emphasizes SHELXL’s ability to model disorder or twinning, which may resolve such contradictions .

Q. What strategies enable asymmetric synthesis of chiral 2-oxazolidinones, and how can enantiomeric excess (ee) be optimized?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can induce chirality. For example, demonstrates fluorinated chiral auxiliaries achieving >90% ee. To optimize ee:

- Screen Lewis acids (e.g., Mg(OTf)₂) to stabilize transition states.

- Use polar solvents (THF, DCM) to enhance stereochemical control .

Q. How can computational modeling predict the bioactivity of 3-(3-hydroxy-4-methylphenyl)-2-oxazolidinone derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with target proteins (e.g., bacterial ribosomes for antimicrobial activity). Validate with molecular dynamics (MD) simulations in GROMACS.

- QSAR : Employ Gaussian for DFT-based descriptors (HOMO-LUMO, electrostatic potential) and build regression models (via Python/scikit-learn). ’s PubChem data (InChI keys) can parameterize ligand libraries .

Q. What substituent modifications enhance the biological activity of 2-oxazolidinones, and how are structure-activity relationships (SAR) analyzed?

- Methodological Answer :

- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to improve membrane permeability.

- Use comparative molecular field analysis (CoMFA) to correlate substituent properties (logP, molar refractivity) with activity. ’s derivatives (e.g., 5-(chloromethyl)-2-oxazolidinones) show how halogenation modulates antibacterial potency .

Q. How can regioselectivity challenges in multi-step syntheses of polyfunctional oxazolidinones be mitigated?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.